molecular formula C16H16O2 B12087642 2-(4-Phenethoxyphenyl)acetaldehyde

2-(4-Phenethoxyphenyl)acetaldehyde

Cat. No.: B12087642
M. Wt: 240.30 g/mol
InChI Key: KSNVPQLZDSAKFE-UHFFFAOYSA-N
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Description

2-(4-Phenethoxyphenyl)acetaldehyde is an organic compound with the molecular formula C16H16O2 It is characterized by the presence of a phenethoxy group attached to a phenyl ring, which is further connected to an acetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenethoxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 4-phenethoxybenzaldehyde with a suitable reducing agent to form the desired acetaldehyde derivative. Another method includes the use of Grignard reagents, where 4-phenethoxybenzyl chloride reacts with a Grignard reagent followed by oxidation to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, controlled oxidation, and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for substitution reactions.

Major Products Formed

    Oxidation: 4-Phenethoxybenzoic acid.

    Reduction: 2-(4-Phenethoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-Phenethoxyphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Phenethoxyphenyl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenethoxy group may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    4-Phenethoxybenzaldehyde: Similar structure but lacks the acetaldehyde group.

    2-(4-Phenethoxyphenyl)ethanol: The reduced form of 2-(4-Phenethoxyphenyl)acetaldehyde.

    4-Phenethoxybenzoic acid: The oxidized form of this compound.

Properties

IUPAC Name

2-[4-(2-phenylethoxy)phenyl]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c17-12-10-15-6-8-16(9-7-15)18-13-11-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNVPQLZDSAKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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